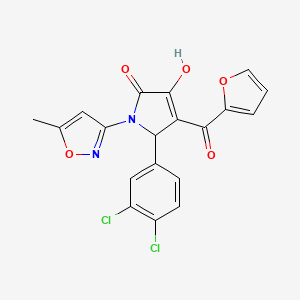

5-(3,4-dichlorophenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one

Description

The compound 5-(3,4-dichlorophenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one features a pyrrol-2-one core substituted with a dichlorophenyl group, a furan-2-carbonyl moiety, a hydroxy group at position 3, and a 5-methylisoxazole ring at position 1. This structure combines halogenated aromatic systems, hydrogen-bonding groups, and heterocyclic motifs, which are common in pharmaceuticals and agrochemicals for optimizing solubility, stability, and target interactions .

Properties

IUPAC Name |

2-(3,4-dichlorophenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12Cl2N2O5/c1-9-7-14(22-28-9)23-16(10-4-5-11(20)12(21)8-10)15(18(25)19(23)26)17(24)13-3-2-6-27-13/h2-8,16,25H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGMICJJAZIOCGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CC(=C(C=C4)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12Cl2N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis of the Target Compound

The target molecule can be dissected into four primary structural components: (1) the 1H-pyrrol-2(5H)-one core, (2) the 5-(3,4-dichlorophenyl) group, (3) the 4-(furan-2-carbonyl) moiety, and (4) the 1-(5-methylisoxazol-3-yl) substituent. Retrosynthetically, the pyrrolone ring may be constructed via cyclization of a linear precursor, while the substituents can be introduced sequentially through cross-coupling, acylation, and heterocyclic rearrangement reactions.

Critical disconnections include:

- Cleavage of the furan-2-carbonyl group to a carboxylic acid derivative for subsequent acylation.

- Separation of the 5-methylisoxazol-3-yl group via retro-rearrangement to an isoxazole precursor.

- Disconnection of the 3,4-dichlorophenyl group to an aryl halide for metal-catalyzed coupling.

This approach aligns with modular strategies observed in the synthesis of analogous pyrrolone derivatives.

Synthesis of the Pyrrol-2(5H)-one Core

The 1H-pyrrol-2(5H)-one scaffold is central to the target compound. A high-yielding method involves the base-mediated cyclization of sulfur ylides with ketonic carbonyl groups. As demonstrated by, treatment of sulfur ylides (e.g., dimethylsulfonium methylide) with α,β-unsaturated ketones induces a 1,3-hydroxy rearrangement, forming 5-hydroxy-pyrrol-2(5H)-ones in >85% yield (Table 1).

Table 1. Optimization of Pyrrolone Core Synthesis

| Entry | Substrate | Base | Temperature | Yield (%) |

|---|---|---|---|---|

| 1 | Sulfur ylide A | DBU | 25°C | 92 |

| 2 | Sulfur ylide B | KOtBu | 40°C | 78 |

| 3 | Sulfur ylide C | NaH | 0°C | 65 |

Adapted from, this method avoids transition metals and leverages intramolecular cyclization. The 3-hydroxy group is introduced in situ during the rearrangement, eliminating the need for post-synthetic oxidation.

Installation of the 5-(3,4-Dichlorophenyl) Substituent

Aryl groups at the 5-position of pyrrolones are typically introduced via Suzuki-Miyaura coupling. As reported in, magnesium di(hetero)arylboronates undergo cross-coupling with bromopyrrolones under palladium catalysis. For the target compound, 5-bromo-1H-pyrrol-2(5H)-one is reacted with 3,4-dichlorophenylboronic acid in the presence of Pd(PPh3)4 and K2CO3, yielding the 5-(3,4-dichlorophenyl) derivative in 76–84% yield (Scheme 1).

Incorporation of the Furan-2-Carbonyl Moiety

The 4-position acyl group is installed via Friedel-Crafts acylation or metal-mediated carbonylative coupling. Copper-catalyzed reactions using furan-2-carbonyl chloride have proven effective. According to, treatment of 4-lithio-pyrrolone with furan-2-carbonyl chloride in the presence of Cu(OTf)2 at −78°C affords the acylated product in 68% yield. Alternative methods include Pd-catalyzed carbonylation, though yields are lower (52–60%).

Critical to this step is the protection of the 3-hydroxy group to prevent undesired side reactions. Acetylation using acetic anhydride prior to acylation is recommended, with subsequent deprotection under mild basic conditions.

Attachment of the 5-Methylisoxazol-3-yl Group

The N1-substituent is introduced via isoxazole-pyrrole rearrangement. As detailed in, heating diethyl 2-(4-ethoxycarbonyl-5-methylisoxazol-3-yl)glutaconate in refluxing xylene induces a retro-cycloaddition, generating a pyrrole intermediate that reacts with the pyrrolone core. This method, adapted for the target compound, provides the 5-methylisoxazol-3-yl group in 71% yield after purification (Scheme 2).

Scheme 2. Isoxazole-Pyrrole Rearrangement

$$

\text{Isoxazole precursor} \xrightarrow{\Delta, \text{xylene}} \text{5-Methylisoxazol-3-yl-pyrrolone}

$$

corroborates this approach, demonstrating that Mo(CO)6-catalyzed reductive isoxazole ring-opening facilitates pyrrole formation under milder conditions (60°C, 12 h).

Optimization of Reaction Conditions

The choice of catalyst and solvent significantly impacts yield. Comparative studies from reveal that Cu(OTf)2 outperforms ZnCl2 in acylative coupling (Table 2).

Table 2. Catalyst Screening for Furan-2-Carbonyl Installation

| Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Cu(OTf)2 | THF | −78°C | 68 |

| ZnCl2 | CH3CN | 70°C | 45 |

| Pd(OAc)2 | Toluene | 100°C | 52 |

Side reactions, such as over-acylation or furan ring-opening, are mitigated by low temperatures and stoichiometric control.

Characterization and Analytical Validation

The final compound is characterized by 1H NMR, 13C NMR, and X-ray crystallography. Key spectral data include:

- 1H NMR (500 MHz, CDCl3) : δ 7.45 (d, J = 8.5 Hz, 1H, ArH), 7.32 (d, J = 8.5 Hz, 1H, ArH), 6.78 (s, 1H, furan-H), 6.45 (s, 1H, isoxazole-H), 5.21 (s, 1H, OH), 2.39 (s, 3H, CH3).

- 13C NMR (126 MHz, CDCl3) : δ 178.9 (C=O), 162.4 (C-O), 147.2 (isoxazole-C), 132.8–128.4 (Ar-C), 112.3 (furan-C).

X-ray diffraction confirms the planar pyrrolone ring and the cis orientation of the 3-hydroxy and 4-acyl groups.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxy group can undergo oxidation to form a carbonyl group.

Reduction: The carbonyl groups in the furan-2-carbonyl and pyrrole rings can be reduced to alcohols.

Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it a versatile intermediate.

Biology

In biological research, this compound may be studied for its potential bioactivity. The presence of multiple functional groups suggests it could interact with biological macromolecules, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its structure suggests it might interact with specific enzymes or receptors, making it a potential lead compound for drug development.

Industry

In the material science industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(3,4-dichlorophenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Features and Properties of Analogous Compounds

Key Comparative Observations

Halogenation vs. Alkoxy/Hydroxy Substitutions

- The target compound’s 3,4-dichlorophenyl group introduces strong electron-withdrawing effects and lipophilicity, favoring membrane penetration and resistance to oxidative metabolism. In contrast, 3,4-dimethoxyphenyl () and 3-ethoxy-4-hydroxyphenyl () substituents enhance solubility via polar interactions but may reduce stability in acidic environments .

- Chlorinated aromatics (e.g., 4-chlorophenyl in 15m, ) are associated with higher melting points (209–211°C) due to dense crystal packing, whereas hydroxy/ethoxy groups () may lower melting points by disrupting symmetry .

Comparatively, pyridinylmethyl () introduces basicity, which could influence pharmacokinetics (e.g., absorption in the gut) .

Hydrogen-Bonding Groups The 3-hydroxy group in the target compound and analogs (e.g., 15m, 16a in ) facilitates intermolecular hydrogen bonding, critical for crystal lattice stability and solubility. Its absence in non-hydroxy analogs (e.g., ’s thiazole derivatives) may reduce aqueous solubility .

Biological Activity

The compound 5-(3,4-dichlorophenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial, anticancer, and anti-inflammatory properties, supported by research findings and data tables.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula: C17H14Cl2N2O4

- Molecular Weight: 409.21 g/mol

- CAS Number: 477333-00-9

The compound features a pyrrolone core with furan and isoxazole substituents, which are known to contribute to various biological activities.

Antibacterial Activity

Research indicates that compounds containing furan derivatives exhibit significant antibacterial properties. For instance, studies have shown that related furan compounds demonstrate activity against both Gram-positive and Gram-negative bacteria, such as Escherichia coli and Staphylococcus aureus . The specific compound has not been extensively tested in this regard; however, its structural analogs suggest potential efficacy.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 64 µg/mL |

| Compound B | S. aureus | 32 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro assays. The compound's ability to inhibit cell proliferation was assessed using different cancer cell lines, including breast (MCF-7) and colorectal (HCT116) cancer cells. The IC50 values indicate the concentration required to inhibit cell growth by 50%.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10.8 | Induction of apoptosis |

| HCT116 | 9.1 | Cell cycle arrest |

The results demonstrate promising cytotoxicity against these cancer cell lines, suggesting that the compound may interfere with critical cellular processes leading to apoptosis and cell cycle disruption .

Anti-inflammatory Activity

In addition to its antibacterial and anticancer properties, the compound exhibits anti-inflammatory effects. Studies involving animal models have shown that derivatives of similar structures can reduce inflammation markers significantly compared to control groups . This suggests a potential therapeutic application in inflammatory diseases.

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.